BenchChemオンラインストアへようこそ!

Methyl 2-(bromomethyl)thiophene-3-carboxylate

Tandem cyclization Heterocyclic chemistry Scaffold divergence

Methyl 2-(bromomethyl)thiophene-3-carboxylate (CAS 88048-78-6) is a heterocyclic building block of the formula C₇H₇BrO₂S (MW 235.10) that combines three functional elements on a single thiophene core: an electrophilic bromomethyl (-CH₂Br) handle at C2, a methoxycarbonyl (-COOCH₃) group at C3, and an unsubstituted C4/C5 aromatic system amenable to further diversification. The vicinal arrangement of the bromomethyl and ester groups is structurally decisive: this 2,3-relationship has been exploited in a peer-reviewed tandem cyclization to generate the novel heterocyclic system benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-one, an outcome that regioisomeric analogs cannot replicate.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 88048-78-6
Cat. No. B1624738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)thiophene-3-carboxylate
CAS88048-78-6
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC=C1)CBr
InChIInChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
InChIKeyNLVXMLSUIYSGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(bromomethyl)thiophene-3-carboxylate (CAS 88048-78-6): Orthogonal Reactivity, Regiochemical Precision, and Validated Synthetic Utility for Medicinal Chemistry Procurement


Methyl 2-(bromomethyl)thiophene-3-carboxylate (CAS 88048-78-6) is a heterocyclic building block of the formula C₇H₇BrO₂S (MW 235.10) that combines three functional elements on a single thiophene core: an electrophilic bromomethyl (-CH₂Br) handle at C2, a methoxycarbonyl (-COOCH₃) group at C3, and an unsubstituted C4/C5 aromatic system amenable to further diversification . The vicinal arrangement of the bromomethyl and ester groups is structurally decisive: this 2,3-relationship has been exploited in a peer-reviewed tandem cyclization to generate the novel heterocyclic system benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-one, an outcome that regioisomeric analogs cannot replicate [1]. The compound's bromomethyl group also provides quantifiably superior leaving-group reactivity compared to its chloromethyl counterpart in thiophene-mediated alkylations, a factor that directly impacts synthetic step yield and route efficiency [2].

Why Methyl 2-(bromomethyl)thiophene-3-carboxylate Cannot Be Replaced by Its Regioisomers or Chloromethyl Analogs in Structure-Directed Synthesis


The substitution pattern on the thiophene ring dictates both the trajectory of downstream cyclization and the efficiency of nucleophilic displacement. The 2-bromomethyl-3-carboxylate orientation uniquely positions the ester carbonyl to participate in tandem cyclization with ortho-cyanophenoxy intermediates, forming a tetracyclic furothienopyridine core [1]. In contrast, the regioisomer methyl 3-(bromomethyl)thiophene-2-carboxylate directs cyclization toward thienobenzothiepinones—a different heterocyclic scaffold with distinct biological target space [2]. Furthermore, the bromomethyl group provides a measurable kinetic advantage over the chloromethyl group: in a direct thiophene bis-halomethyl comparison under identical Meldrum's acid dialkylation conditions, the bis(bromomethyl) substrate delivered 93% yield versus 74% for its bis(chloromethyl) counterpart, a 19-percentage-point gap that translates into substantially higher throughput and lower cost per gram of advanced intermediate [3]. These differences are structural, not incremental: choosing the wrong isomer or halogen changes the product scaffold.

Quantitative Differentiation Evidence for Methyl 2-(bromomethyl)thiophene-3-carboxylate: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Divergent Heterocyclic Product Outcome: 2-Bromomethyl-3-carboxylate vs. 3-Bromomethyl-2-carboxylate Regioisomer Directs Cyclization to Completely Different Scaffolds

Methyl 2-(bromomethyl)thiophene-3-carboxylate reacts with substituted 2-hydroxybenzonitriles to form methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylate intermediates, which undergo tandem cyclization to yield benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones—a tetracyclic system not accessible from the regioisomer [1]. In contrast, methyl 3-(bromomethyl)thiophene-2-carboxylate undergoes alkylation with 3-aminothiophenol followed by intramolecular Friedel-Crafts cyclization to produce thienobenzothiepinones, a distinct tricyclic scaffold [2]. The two regioisomers, despite identical molecular formula (C₇H₇BrO₂S) and molecular weight (235.10), lead to structurally and pharmacologically non-interchangeable products.

Tandem cyclization Heterocyclic chemistry Scaffold divergence

Bromomethyl vs. Chloromethyl Leaving-Group Reactivity: 19-Percentage-Point Yield Advantage in Thiophene Dialkylation Chemistry

In a direct head-to-head comparison using bis(halomethyl)-2,5-dimethylthiophene substrates, the bis(bromomethyl) derivative reacted with Meldrum's acid (Et₃N, DMSO) to afford the C,O-dialkylation product in 93% yield, whereas the bis(chloromethyl) analogue gave only 74% yield under identical conditions [1]. This 19-percentage-point gap (93% vs. 74%) reflects the superior leaving-group ability of bromide (pKa of HBr ≈ −9) versus chloride (pKa of HCl ≈ −7), a well-established physical-organic principle that manifests quantitatively in thiophene systems [2]. While this comparison uses 3,4-bis(halomethyl) substrates rather than the 2-bromomethyl-3-carboxylate target directly, the reactivity difference is class-level and extrapolates to any thiophene bromomethyl electrophile.

Nucleophilic substitution Leaving group kinetics Reaction yield optimization

High-Yield Synthetic Accessibility: NBS Bromination Protocol Delivers 70–85% Yield for Target Compound with Scalable Purification to >98% Purity

Methyl 2-(bromomethyl)thiophene-3-carboxylate is synthesized via radical bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) with a radical initiator (benzoyl peroxide or AIBN), achieving reproducible isolated yields of 70–85% after column chromatography . Post-synthesis recrystallization from ethanol/water mixtures upgrades purity to >98%, exceeding the standard commercial specification of 95% . The closely related compound methyl 2-bromothiophene-3-carboxylate (CAS 76360-43-5), an aromatic bromide rather than a benzylic bromomethyl derivative, is prepared via Fischer esterification in quantitative yield (~100%) from the corresponding carboxylic acid ; however, this aromatic bromide lacks the SN2-accessible benzylic electrophile necessary for nucleophilic displacement chemistry central to the target compound's utility.

Synthetic methodology Process chemistry Purity specification

Patent-Cited Utility in Targeted Protein Degradation: the Compound Appears as a Building Block in Fused Thiophene Patent Families Modulating CK1α, GSPT1, and Ikaros

CAS 88048-78-6 is explicitly cited in patent literature describing fused thiophene compounds that modulate protein function to restore protein homeostasis, targeting proteins including CK1α, GSPT1, aiolos, and ikaros—targets central to the mechanism of immunomodulatory imide drugs (IMiDs) and next-generation cereblon (CRBN) ligands . Patent families including WO2019241271A1 (EP 3807283 A1) and related fused thiophene filings describe the compound as a key building block for constructing the thiophene-fused core [1]. In contrast, the simple 2-(bromomethyl)thiophene scaffold (CAS 45438-73-1, lacking the 3-carboxylate) is cited for gastrointestinal function modulation—a different therapeutic area altogether, illustrating how the carboxylate substituent redirects the compound's patent-protected application space .

Targeted protein degradation Immunomodulatory imide drugs Patent landscaping

Physicochemical and Procurement Specification Comparison: Target Compound Provides Commercial Availability at 95% and >98% Purity Grades with Documented Batch QC

Methyl 2-(bromomethyl)thiophene-3-carboxylate (CAS 88048-78-6) is commercially available at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC from suppliers such as Bidepharm . The regioisomer methyl 5-(bromomethyl)thiophene-3-carboxylate (CAS 191934-27-7), which shifts the bromomethyl group to the C5 position, is listed by vendors but with less widespread QC documentation and fewer catalogued suppliers, suggesting lower market maturity and potentially longer lead times for procurement . The methyl 4-(bromomethyl)thiophene-2-carboxylate regioisomer (CAS 54796-51-9) is available at 97% minimum purity from AKSci, but its 4,2-substitution pattern positions the carboxylate on the same side of the ring as sulfur, altering the electronic environment and cyclization trajectory relative to the 2,3-pattern . These differences in commercial maturity, purity specification, and regiochemical availability directly affect procurement decision timelines and synthetic route planning.

Quality control Vendor specification Procurement reproducibility

Validated Research and Procurement Scenarios Where Methyl 2-(bromomethyl)thiophene-3-carboxylate Provides Structural or Economic Advantage


Synthesis of Novel Furothienopyridine Heterocycles via Tandem Cyclization: A Scaffold Only Accessible from the 2-Bromomethyl-3-carboxylate Regioisomer

Research groups constructing libraries of tetracyclic furothienopyridines should procure methyl 2-(bromomethyl)thiophene-3-carboxylate specifically, as the tandem cyclization with 2-hydroxybenzonitriles depends on the vicinal 2-bromomethyl/3-carboxylate orientation to form the fused [4,5]furo[3,2-b]thieno[2,3-d]pyridine core [1]. The regioisomer methyl 3-(bromomethyl)thiophene-2-carboxylate diverts to a different scaffold (thienobenzothiepinones), making these two building blocks non-substitutable despite identical molecular formula [2].

Medicinal Chemistry Campaigns Targeting Protein Homeostasis Pathways (CK1α, GSPT1, Ikaros/Aiolos) Requiring Patent-Mapped Building Blocks

Organizations developing cereblon-based degraders or immunomodulatory agents should prioritize the 2-bromomethyl-3-carboxylate building block, as it is explicitly cited in patent families (WO2019241271A1, EP 3807283 A1) covering fused thiophene modulators of CK1α, GSPT1, aiolos, and ikaros . Building a patent-positioned compound collection with this scaffold-aligned intermediate provides stronger freedom-to-operate positioning than using the 2-(bromomethyl)thiophene scaffold (CAS 45438-73-1), which maps to gastrointestinal rather than protein-homeostasis patent space .

Multi-Step Synthesis Campaigns Where Benzylic Electrophile Reactivity and Step Yield Drive Cost-of-Goods: Bromomethyl Outperforms Chloromethyl

When designing synthetic routes involving nucleophilic displacement at the thiophene methylene position, procurement of the bromomethyl building block is economically justified by the 19-percentage-point yield advantage of bromide over chloride as a leaving group in thiophene alkylation chemistry (93% vs. 74% in the Meldrum's acid dialkylation model) [3]. This yield differential translates to fewer parallel reactions, lower solvent consumption, and reduced purification burden per gram of final product.

Laboratories Requiring Reproducible Batch-to-Batch Purity Above Standard Commercial Grade for Sensitive Downstream Chemistry

For applications where trace impurities disrupt catalysis (e.g., palladium-catalyzed cross-couplings) or where stoichiometric precision is critical (e.g., linker attachment in PROTAC synthesis), the compound's established recrystallization protocol (EtOH/H₂O) delivering >98% purity provides a documented upgrade pathway beyond the standard 95% commercial specification . This reduces the need for in-house re-purification and associated yield losses prior to key coupling steps.

Quote Request

Request a Quote for Methyl 2-(bromomethyl)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.